N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
Description
Structural Characterization of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide hydrochloride. This nomenclature precisely describes the molecular architecture, beginning with the benzodioxin core structure that consists of a benzene ring fused to a 1,4-dioxane ring in a partially saturated form. The numbering system places the acetamide substituent at the 6-position of the benzodioxin ring system, while the ethylamino group is attached to the alpha-carbon of the acetamide chain.
The molecular formula analysis reveals distinct compositions for the different forms of this compound. The free base exhibits the molecular formula C₁₂H₁₆N₂O₃ with a molecular weight of 236.27 grams per mole. Upon salt formation with hydrochloric acid, the molecular formula becomes C₁₂H₁₇ClN₂O₃, resulting in an increased molecular weight of 272.728 grams per mole. This molecular weight difference of approximately 36.46 grams per mole corresponds precisely to the addition of one hydrogen chloride molecule, confirming the stoichiometric relationship between the base and acid components.
The structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for the free base appears as CCNCC(=O)NC1=CC2=C(C=C1)OCCO2, clearly depicting the connectivity between all atoms within the molecule. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C12H16N2O3/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15), which encodes the complete molecular structure including stereochemical information.
Crystallographic Data and Conformational Studies
Conformational analysis of this compound reveals multiple preferred conformations arising from rotational freedom around several single bonds within the molecular framework. The benzodioxin ring system adopts a characteristic boat conformation for the six-membered dioxane portion, while the benzene ring maintains planarity. The acetamide linkage introduces significant conformational flexibility, with the carbonyl group capable of adopting various orientations relative to the benzodioxin plane.
Computational studies utilizing collision cross section measurements provide insights into the three-dimensional molecular structure in gas phase conditions. Predicted collision cross section values for various ionic adducts demonstrate the compound's molecular size and shape characteristics. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 152.9 Ų, while sodium and potassium adducts show values of 157.7 Ų and 157.9 Ų respectively. These measurements indicate a relatively compact molecular structure with limited extended conformations.
The ethylamino side chain contributes additional conformational complexity through rotation around the carbon-nitrogen bond connecting the ethyl group to the acetamide alpha-carbon. Energy calculations suggest that gauche conformations are preferred over anti conformations due to intramolecular hydrogen bonding interactions between the ethylamino nitrogen and the acetamide carbonyl oxygen. The hydrochloride salt formation influences these conformational preferences by introducing ionic interactions that can stabilize specific molecular geometries through intermolecular hydrogen bonding networks in the crystalline state.
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. The benzodioxin aromatic region typically displays characteristic signals between 6.5 and 7.2 parts per million in proton Nuclear Magnetic Resonance spectra, with the 6-position proton appearing as a distinct signal due to its proximity to the electron-withdrawing acetamide substituent. The 1,4-dioxane ring protons generate distinctive multipicity patterns, with the methylene groups adjacent to oxygen atoms resonating around 4.2-4.4 parts per million as complex multipets due to coupling with neighboring protons.
The acetamide methylene group produces a characteristic singlet around 3.8-4.0 parts per million, while the ethylamino substituent generates a triplet-quartet pattern typical of ethyl groups. The ethyl methyl group appears as a triplet around 1.1-1.3 parts per million, while the methylene protons adjacent to nitrogen resonate as a quartet in the 2.5-2.8 parts per million region. The amide proton typically exhibits a broad singlet between 5.5 and 6.5 parts per million, often showing temperature-dependent behavior due to exchange processes.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework with distinct chemical shift regions for different structural components. Aromatic carbons of the benzodioxin system appear between 100 and 160 parts per million, with the substituted carbons showing characteristic downfield shifts. The carbonyl carbon resonates around 170-175 parts per million, while aliphatic carbons of the dioxane ring and ethylamino group appear in the 20-70 parts per million region. Integration patterns and multiplicity information from attached proton test experiments provide additional confirmation of structural assignments.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound employs various ionization techniques to generate characteristic fragmentation patterns that confirm molecular structure and composition. Electrospray ionization typically produces abundant molecular ion peaks for both protonated and deprotonated species, with [M+H]⁺ appearing at mass-to-charge ratio 237.123 and [M-H]⁻ at 235.109. Additional adduct ions form readily with alkali metals, producing [M+Na]⁺ and [M+K]⁺ ions at mass-to-charge ratios 259.105 and 275.079 respectively.
Fragmentation pathways proceed through predictable bond cleavage patterns that reflect the molecular architecture. Loss of the ethylamino group (43 mass units) represents a common fragmentation route, generating fragment ions that retain the benzodioxin-acetamide core structure. Alternative fragmentation involves cleavage of the acetamide linkage, producing benzodioxin-based fragments and ethylaminoacetamide-derived ions. The benzodioxin ring system demonstrates remarkable stability under mass spectrometric conditions, often appearing as a base peak in fragmentation spectra.
Tandem mass spectrometry experiments provide detailed fragmentation mapping through collision-induced dissociation studies. Primary fragment ions undergo secondary fragmentation to generate characteristic daughter ions that serve as structural fingerprints for compound identification. The dioxane ring shows preferential cleavage at carbon-oxygen bonds, while the benzene ring remains largely intact throughout most fragmentation processes. Accurate mass measurements using high-resolution mass spectrometry confirm elemental compositions and distinguish this compound from structural isomers and closely related analogs.
Comparative Analysis with Related 1,4-Benzodioxin Derivatives
Comparative structural analysis reveals significant differences between this compound and other 1,4-benzodioxin derivatives in terms of molecular size, functional group composition, and physicochemical properties. The parent compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, with molecular formula C₁₀H₁₁NO₃ and molecular weight 193.20 grams per mole, represents a simplified analog lacking the ethylamino substitution. This structural difference results in reduced molecular complexity and altered electronic properties due to the absence of the additional nitrogen-containing functional group.
The nitro-substituted analog N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits substantially different electronic characteristics due to the presence of the electron-withdrawing nitro group. With molecular formula C₁₀H₁₀N₂O₅ and molecular weight 238.199 grams per mole, this compound demonstrates how substituent effects can dramatically alter molecular properties while maintaining the core benzodioxin framework. The nitro group introduction significantly impacts both spectroscopic signatures and chemical reactivity compared to the ethylamino-substituted target compound.
Amino-substituted derivatives such as N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide provide insight into electronic effects of electron-donating versus electron-withdrawing substituents. This compound, with molecular formula C₁₀H₁₂N₂O₃ and molecular weight 208.21 grams per mole, demonstrates intermediate properties between the unsubstituted parent compound and more heavily functionalized derivatives. The amino group introduction creates additional hydrogen bonding possibilities and altered electronic distribution within the aromatic system.
Methylamino-substituted analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide offer direct comparison to the ethylamino target compound. With molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 grams per mole, this methylamino variant differs by only a single methylene unit, providing opportunities to study alkyl chain length effects on molecular properties. Spectroscopic and conformational differences between methyl and ethyl substitution patterns reveal subtle but significant impacts on molecular behavior and potential biological activity profiles.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMYHGFROTKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656379 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100254-21-5 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity. This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of cholinesterases and lipoxygenase enzymes. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.
Result of Action
It has been noted that similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This could potentially lead to changes in neurotransmission and cellular signaling.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This suggests that it may interact with these enzymes and potentially influence their activity.
Cellular Effects
The cellular effects of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride are currently under investigation. Preliminary studies suggest that it may have antibacterial properties, particularly against B. subtilis and E. coli. This indicates that it may influence cellular processes in these bacteria, potentially affecting their growth and survival.
Molecular Mechanism
Given its inhibitory effects on cholinesterases and lipoxygenase enzymes, it is possible that it binds to these enzymes and alters their activity
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,4-benzodioxin ring in the target compound distinguishes it from analogs with alternative heterocycles:
- N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (CAS: 1135225-65-8) replaces the benzodioxin with a benzothiazole fused to a dioxane ring.
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) retains the benzodioxin ring but incorporates a pyridine-methoxy group and dimethylaminomethylphenyl substituent, increasing molecular complexity (MW: 391.46) and likely modifying solubility .
Substituent Variations on the Acetamide Moiety
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride (CAS: 1585254-72-3) substitutes the ethyl group with a methyl group, reducing molecular weight (258.70 vs. ~285–300 estimated for the target compound). The shorter alkyl chain may decrease lipophilicity, impacting membrane permeability .
Pharmacological and Functional Insights
- Antihepatotoxic Activity: Compounds like 3',4'(2-hydroxymethyl-1",4"-dioxino)flavone (4g) demonstrate that hydroxyl or hydroxymethyl groups on the dioxane ring enhance antihepatotoxic effects. The ethylamino group in the target compound may similarly modulate hepatoprotective activity by influencing electron donation or steric interactions .
- Structural analogs with bulkier substituents (e.g., benzothiazole derivatives) may exhibit divergent targets due to altered binding pocket compatibility .
Structural and Pharmacokinetic Data Table
*Estimated based on analogs.
Preparation Methods
Nucleophilic Substitution with Ethylaminoacetamide Precursors
The most widely reported method involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with 2-(ethylamino)acetamide derivatives under nucleophilic substitution conditions. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with lithium hydride (LiH) as a base to deprotonate the amine and activate the electrophilic carbonyl group.
-
1 (1.0 equiv) is suspended in DMF with LiH (1.2 equiv) at 25°C for 30 minutes.
-
2-Bromo-N-ethylacetamide (1.1 equiv) is added dropwise, and the mixture is stirred for 2–3 hours.
-
The product is precipitated by acidification with HCl (pH 2–3), filtered, and recrystallized from ethanol.
Key Parameters :
Coupling Reactions Using Brominated Intermediates
An alternative approach employs 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (10 ) as a key intermediate. This method involves a two-step process:
-
Acylation : 1 reacts with bromoacetyl bromide in aqueous Na₂CO₃ (pH 9–10) to form 10 .
-
Amination : 10 undergoes nucleophilic displacement with ethylamine in ethanol at 100°C under sealed pressure, yielding the free base.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Bromoacetyl bromide | H₂O/Na₂CO₃ | 25°C | 70–85% |
| Amination | Ethylamine | Ethanol | 100°C | 45–60% |
Advantages :
Petasis Borono-Mannich Reaction
A less conventional method utilizes the Petasis reaction, combining 2,3-dihydro-1,4-benzodioxin-6-amine, glyoxylic acid, and vinylboronic acid in a one-pot synthesis. This approach leverages the boronate’s ability to facilitate C–N bond formation under mild conditions.
-
Catalyst : (S)-BINOL (20 mol%)
-
Solvent : Toluene/mesitylene (3:1)
-
Temperature : 60°C
-
Yield : 55–70%
Limitations :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification with concentrated HCl. Critical factors include:
-
Crystallization : Ethanol or methanol as solvents for recrystallization.
-
Purity : >99% (confirmed by CHN analysis and mass spectrometry).
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity:
Spectroscopic Analysis
Chromatographic Methods
Yield Optimization and Challenges
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 96 |
| Acetone | 65 | 89 |
| Ethanol | 60 | 92 |
DMF maximizes yield due to its high polarity and ability to stabilize intermediates.
Q & A
Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions. For example, the benzodioxin moiety is functionalized via nucleophilic substitution or coupling reactions with acyl chlorides or ethylamine derivatives. Key steps include:
- Intermediate formation : Reacting 2,3-dihydrobenzo[1,4]dioxin with acyl chlorides in the presence of a base (e.g., sodium carbonate) under controlled pH and temperature .
- Amidation : Introducing the ethylamino group via coupling agents (e.g., EDC/NHS) in polar aprotic solvents like DMF .
- Purification : Recrystallization or column chromatography ensures ≥95% purity . Optimization : Reaction yields improve with inert atmospheres (argon), stoichiometric control, and real-time monitoring via TLC/HPLC .
Table 1. Synthetic Conditions
| Step | Reactants/Reagents | Conditions | Monitoring | Purification | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzodioxin activation | Acyl chloride, Na₂CO₃ | RT, pH 7–8, 12–24 hours | TLC (Rf: 0.5) | Recrystallization | 70–75% | |
| Ethylamino coupling | Ethylamine, EDC, DMF | 0–5°C, 4–6 hours | HPLC | Column chromatography | 60–65% |
Q. How is the compound’s purity and structural integrity confirmed?
- Purity : TLC (silica gel, chloroform/methanol 9:1) and HPLC (C18 column, acetonitrile/water gradient) .
- Structural confirmation :
- NMR (¹H/¹³C): Assign peaks for benzodioxin (δ 4.2–4.5 ppm, OCH₂) and acetamide (δ 2.1–2.3 ppm, CH₂NH) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 309.1 .
- X-ray crystallography : SHELX software refines crystal lattice parameters (e.g., space group P2₁/c) .
Q. What are the storage and handling protocols for this compound?
- Storage : Room temperature, desiccated, protected from light. Avoid prolonged exposure to moisture .
- Safety : Use PPE (gloves, goggles), fume hoods for handling. In case of skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice impact stereochemical outcomes?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing reaction rates but risking racemization. Non-polar solvents (toluene) favor retention of configuration .
- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) induce enantioselectivity in ethylamino coupling, achieving ≥80% ee in optimized cases .
Table 2. Solvent/Catalyst Impact
| Solvent | Catalyst | Enantiomeric Excess (ee) | Reaction Time | Reference |
|---|---|---|---|---|
| DMF | None | Racemic | 6 hours | |
| Toluene | (R)-BINOL-phosphate | 82% | 12 hours |
Q. How are contradictions in spectroscopic data resolved during structural analysis?
- Case study : Discrepancies in NMR splitting patterns may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers for clearer analysis .
- X-ray refinement : SHELX’s twin refinement module resolves overlapping electron density in crystals with twinning pathologies .
Q. What computational/experimental approaches predict biological interactions?
- Molecular docking : AutoDock Vina models binding to serotonin receptors (e.g., 5-HT₂A, ΔG ≈ –9.2 kcal/mol) .
- In vitro assays : Competitive binding assays (radiolabeled ligands) validate receptor affinity (IC₅₀: 120 nM) .
- ADMET prediction : SwissADME predicts high blood-brain barrier permeability (BBB score: 0.85) but moderate hepatic clearance .
Data Contradiction Analysis
Example : Conflicting HPLC retention times reported in literature (12.5 min vs. 14.2 min).
- Resolution : Verify column specifications (C18 vs. C8), mobile phase pH (2.5 vs. 7.0), and ion-pairing agents (0.1% TFA improves peak symmetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
